molecular formula C18H16N4OS B2496187 1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203024-96-7

1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2496187
CAS No.: 1203024-96-7
M. Wt: 336.41
InChI Key: IODOCBQNLMKEDI-UHFFFAOYSA-N
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Description

1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of a pyrazole ring, a thiazole ring, and a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiazole ring and the naphthalene moiety through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Scientific Research Applications

1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11(2)22-15(9-10-19-22)17(23)21-18-20-14-8-7-12-5-3-4-6-13(12)16(14)24-18/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODOCBQNLMKEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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